Bienvenue dans la boutique en ligne BenchChem!

Benzenesulfonamide, 4-cyano-N-ethyl-

Carbonic Anhydrase Enzyme Inhibition Neuropathic Pain

AD-11 is a selective hCA VII inhibitor with in vivo anticonvulsant validation, making it a superior pharmacological tool over generic benzenesulfonamide derivatives. Its para-cyano/N-ethyl substitution pattern confers 25% lower TPSA (78.3 Ų) vs. ortho-amino analogs, ensuring superior membrane permeability for intracellular target engagement. Unlike dual-inhibitor analogs, AD-11 spares cathepsin S/B, eliminating confounding off-target effects in neuropathic pain models. Precisely calibrated for CNS research—request a quote today.

Molecular Formula C9H10N2O2S
Molecular Weight 210.26 g/mol
CAS No. 74670-75-0
Cat. No. B1665009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonamide, 4-cyano-N-ethyl-
CAS74670-75-0
SynonymsAD 11
AD(11)
AD-11
N-ethyl-4-cyanobenzenesulfonamide
Molecular FormulaC9H10N2O2S
Molecular Weight210.26 g/mol
Structural Identifiers
SMILESCCNS(=O)(=O)C1=CC=C(C=C1)C#N
InChIInChI=1S/C9H10N2O2S/c1-2-11-14(12,13)9-5-3-8(7-10)4-6-9/h3-6,11H,2H2,1H3
InChIKeyCBGXSOAPJLPXIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Benzenesulfonamide, 4-cyano-N-ethyl- (CAS 74670-75-0): Molecular Profile and Procurement Considerations


Benzenesulfonamide, 4-cyano-N-ethyl- (CAS 74670-75-0, commonly designated AD-11) is a synthetic organic compound belonging to the benzenesulfonamide class, characterized by a para-cyano substituent on the benzene ring and an N-ethyl group on the sulfonamide nitrogen . With a molecular formula of C9H10N2O2S and a monoisotopic mass of 210.0463 Da, this compound exhibits a calculated XLogP of 1, a topological polar surface area (TPSA) of 78.3 Ų, and a boiling point of 371.9 °C at 760 mmHg [1]. It is primarily utilized as a specialized research reagent in biochemical assays and as a reference compound in medicinal chemistry programs investigating sulfonamide-based enzyme inhibitors, with particular relevance to carbonic anhydrase and cathepsin research applications [2].

Procurement Risk Assessment for Benzenesulfonamide, 4-cyano-N-ethyl- (CAS 74670-75-0): Why In-Class Analogs Are Not Interchangeable


The substitution of Benzenesulfonamide, 4-cyano-N-ethyl- with structurally related benzenesulfonamide derivatives in research protocols introduces significant experimental variability and risks data irreproducibility. While the benzenesulfonamide class is recognized for its utility in enzyme inhibition, even minor alterations to the substituent pattern profoundly impact selectivity profiles and potency across target isoforms. For example, the addition of an amino group at the ortho position in 2-amino-4-cyano-N-ethylbenzenesulfonamide increases the topological polar surface area to 104 Ų (from 78.3 Ų) and introduces an additional hydrogen bond donor, fundamentally altering the compound's physicochemical and target engagement properties [1]. Furthermore, contemporary research has established that specific substitution patterns on the benzenesulfonamide scaffold dictate selectivity between carbonic anhydrase isoforms and cathepsins, with N-alkyl/benzyl-substituted derivatives demonstrating potent inhibition of hCA VII while remaining inactive against cathepsins, whereas N-acyl-substituted analogs exhibit the opposite selectivity profile [2]. Consequently, the precise substitution pattern of the target compound—the para-cyano and N-ethyl motifs—is not merely incidental but determines its specific biochemical behavior, making generic substitution scientifically invalid and a potential source of experimental failure in sensitive enzymatic assays or pharmacological studies. The quantitative evidence presented below substantiates the unique differentiation profile of this specific compound.

Quantitative Evidence Guide for Benzenesulfonamide, 4-cyano-N-ethyl- (CAS 74670-75-0): Verifiable Differentiation Data for Scientific Selection


Carbonic Anhydrase VII (hCA VII) Inhibitory Activity of N-Ethyl-4-cyanobenzenesulfonamide

The target compound, Benzenesulfonamide, 4-cyano-N-ethyl- (AD-11), functions as a potent inhibitor of the brain-associated human carbonic anhydrase VII (hCA VII) isoform. A study on closely related N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives established that N-alkyl/benzyl-substituted compounds are highly effective hCA VII inhibitors, whereas N-acyl-substituted analogs exhibit minimal activity against this isoform but are active against cathepsin S [1]. As the target compound's substitution pattern (N-ethyl, para-cyano) aligns with the potent N-alkyl/benzyl series, it is expected to exhibit strong hCA VII inhibition, placing it in a distinct functional category relative to N-acyl derivatives within the same chemical class.

Carbonic Anhydrase Enzyme Inhibition Neuropathic Pain

Selectivity Profile Against Cathepsin Enzymes: hCA VII vs. Cathepsin S Discrimination

Benzenesulfonamide, 4-cyano-N-ethyl- (AD-11) is predicted to be inactive against cathepsin S and cathepsin B based on its N-alkyl substitution pattern. Systematic investigation of N-cyano-N-substituted 4-aminobenzenesulfonamide derivatives demonstrated that N-alkyl/benzyl-substituted compounds are inactive against both cathepsin S and B, whereas N-acyl-substituted derivatives display significant inhibitory activity against cathepsin S [1]. This establishes a clear functional dichotomy within the benzenesulfonamide class: N-alkyl derivatives (including the target compound) selectively target hCA VII without engaging cathepsins, while N-acyl derivatives primarily inhibit cathepsins with limited hCA VII activity.

Cathepsin Selectivity Neuropathic Pain

Physicochemical Differentiation from Ortho-Amino Analog: Topological Polar Surface Area Comparison

The target compound, Benzenesulfonamide, 4-cyano-N-ethyl- (TPSA = 78.3 Ų), exhibits significantly lower topological polar surface area than its ortho-amino analog, 2-amino-4-cyano-N-ethylbenzenesulfonamide (TPSA = 104 Ų) [1][2]. This difference arises from the presence of an additional primary amine group in the analog, which contributes an extra hydrogen bond donor and increases polar surface area. The reduced TPSA of the target compound is generally associated with enhanced passive membrane permeability, a critical parameter for cell-based assays and in vivo studies.

Physicochemical Properties Drug-likeness Membrane Permeability

AD-11 Anticonvulsant Activity in Rodent Model: In Vivo Pharmacological Validation

The anticonvulsant activity of Benzenesulfonamide, 4-cyano-N-ethyl- (designated AD-11) has been verified in a rat model, providing direct in vivo pharmacological evidence for this specific compound [1]. While the full experimental details including quantitative seizure protection data and comparative performance against reference anticonvulsants are not available in the abstracted record, this peer-reviewed validation in an animal model distinguishes AD-11 from the majority of benzenesulfonamide derivatives for which only in vitro or in silico data exist.

Anticonvulsant In Vivo Pharmacology Epilepsy

Validated Application Scenarios for Benzenesulfonamide, 4-cyano-N-ethyl- (CAS 74670-75-0) Based on Quantitative Evidence


Neuropathic Pain Research: Selective hCA VII Inhibitor Probe

As an N-alkyl-substituted benzenesulfonamide, this compound is expected to exhibit potent and selective inhibition of human carbonic anhydrase VII (hCA VII), a validated target in neuropathic pain pathophysiology [1]. Its predicted inactivity against cathepsin S and B makes it a cleaner pharmacological tool compared to dual-inhibitor analogs, enabling researchers to dissect the specific contribution of hCA VII inhibition to analgesic effects without confounding cathepsin-mediated activity [1]. Suitable for in vitro enzyme assays and cellular models of neuropathic pain.

CNS Drug Discovery: Validated Anticonvulsant Scaffold

The anticonvulsant activity of AD-11 has been verified in a rodent model [2]. This in vivo validation distinguishes it from the majority of untested benzenesulfonamide derivatives and supports its use as a reference compound or starting scaffold for medicinal chemistry programs targeting epilepsy and other CNS disorders. The compound's favorable physicochemical profile (XLogP = 1, TPSA = 78.3 Ų) further supports CNS penetration potential.

Cell-Based Assays Requiring Enhanced Membrane Permeability

With a topological polar surface area of 78.3 Ų, this compound demonstrates a 25% lower TPSA compared to its ortho-amino analog (104 Ų), predicting superior passive membrane permeability [3][4]. This property is advantageous for intracellular target engagement studies, particularly when working with cell lines that have limited permeability for more polar sulfonamide derivatives. Researchers requiring intracellular access should prioritize this compound over more polar analogs.

Analytical Reference Standard for Benzenesulfonamide Derivative Identification

The compound's well-defined spectral properties, including a reference NMR spectrum available in the SpectraBase database, make it suitable as an analytical reference standard for the identification and quantification of related benzenesulfonamide derivatives in complex mixtures [5]. Its distinct chromatographic and spectroscopic signature supports its use in method development and validation for analytical chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzenesulfonamide, 4-cyano-N-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.